

Application Notes: Reversible Protein-Protein Linkages with NHS-PEG1-SS-PEG1-NHS

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Compound of Interest

Compound Name: NHS-PEG1-SS-PEG1-NHS

Cat. No.: B2662581

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Introduction

NHS-PEG1-SS-PEG1-NHS is a homobifunctional, cleavable crosslinking reagent used to covalently link proteins or other biomolecules containing primary amines.[1][2] Its structure consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm.[1] This spacer contains a central disulfide (SS) bond, which is susceptible to cleavage by reducing agents, and two short polyethylene glycol (PEG1) units that enhance water solubility.[3][4][5] This reagent is ideal for applications requiring the temporary linkage of molecules, such as in the study of protein-protein interactions, the creation of reversible antibody-drug conjugates (ADCs), and the assembly of stimuli-responsive biomaterials.[3][6][7]

The NHS esters react selectively with primary amines (-NH₂), found on the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[8] The reaction proceeds efficiently under mild, physiological to slightly alkaline conditions (pH 7.2-8.5).[9][10] The key feature of this crosslinker is the disulfide bond, which can be readily cleaved under mild reducing conditions, for example, using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[11] This allows for the dissociation of the crosslinked conjugate back into its original components, making it a powerful tool for applications where reversibility is desired.[3][12]

Mechanism of Action

The utility of **NHS-PEG1-SS-PEG1-NHS** is based on two distinct chemical reactions:

- **Amine Conjugation (Amide Bond Formation):** The process begins with the nucleophilic attack of an unprotonated primary amine from a protein on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. [6] This reaction is highly dependent on pH; the amine must be deprotonated to be nucleophilic. However, at higher pH values, the competing reaction—hydrolysis of the NHS ester by water—also accelerates, which can reduce conjugation efficiency.[9]
- **Disulfide Cleavage (Reversibility):** The disulfide bond within the spacer arm can be cleaved by reducing agents. These agents reduce the disulfide bond (-S-S-) to two separate thiol groups (-SH), thereby breaking the covalent linkage between the conjugated molecules.[11] [13] This reaction is typically rapid and can be performed under gentle conditions that preserve the integrity of the proteins.[11]

Physicochemical and Reaction Data

The following tables summarize key quantitative data for the effective use of NHS-ester disulfide crosslinkers.

Table 1: Physicochemical Properties of **NHS-PEG1-SS-PEG1-NHS**

Property	Value	Reference
Chemical Name	NHS-PEG1-SS-PEG1-NHS	[1]
CAS Number	1688598-83-5	[1]
Molecular Formula	C14H16N2O10S2	[1]
Molecular Weight	436.4 g/mol	[1]
Reactivity	Primary Amines (-NH2)	[1]

| Cleavability | Reducible Disulfide Bond |[1] |

Table 2: Recommended Conditions for NHS Ester Conjugation

Parameter	Recommended Range	Notes	Reference
pH	7.2 - 8.5	Optimal balance between amine reactivity and NHS ester hydrolysis.	[9][14]
Temperature	4°C to Room Temperature (25°C)	Lower temperatures can prolong reaction time but increase NHS ester stability.	[6][15]
Reaction Time	30 - 60 minutes at RT; 2 - 4 hours at 4°C	Requires optimization based on protein concentration and reactivity.	[6][14]
Molar Excess of Crosslinker	10- to 50-fold	Higher excess can improve efficiency but may increase non-specific modifications.	[6][16]
Compatible Buffers	Phosphate, Borate, HEPES, Bicarbonate	Must be free of primary amines (e.g., Tris, Glycine).	[9][14]

| Quenching Reagents | Tris, Glycine, Hydroxylamine | Used to terminate the reaction by consuming unreacted NHS esters. |[6][9] |

Table 3: Stability of NHS Esters as a Function of pH

pH	Temperature (°C)	Half-life of NHS Ester	Reference
7.0	0	4 - 5 hours	[9]
7.0	Room Temperature	~7 hours	[6]
8.0	4	~1 hour	[6]
8.6	4	10 minutes	[9][14]

| 9.0 | Room Temperature | Minutes |[6] |

Table 4: Conditions for Disulfide Bond Cleavage

Reducing Agent	Concentration	Incubation Time	Incubation Temperature	Reference
DTT	20 - 50 mM	15 - 60 minutes	Room Temperature to 37°C	[11]
TCEP	0.5 - 20 mM	5 - 30 minutes	Room Temperature	[11]

| 2-Mercaptoethanol (BME) | 10 - 100 mM | 30 - 60 minutes | Room Temperature to 37°C |[11] |

Note: TCEP is often preferred as it is odorless, more stable, and does not require a specific pH range for activity.[11]

Experimental Protocols

Protocol 1: Protein-Protein Crosslinking

This protocol details the procedure for creating a covalent linkage between two proteins (Protein A and Protein B) using **NHS-PEG1-SS-PEG1-NHS**.

Materials:

- Purified Protein A and Protein B
- **NHS-PEG1-SS-PEG1-NHS** crosslinker
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5. Ensure the buffer is amine-free.[9]
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Desalting columns or dialysis cassettes for purification

Procedure:

- Protein Preparation:
 - Prepare a solution of Protein A and Protein B in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the proteins are stored in a buffer containing primary amines (like Tris), they must be exchanged into the Conjugation Buffer via dialysis or a desalting column.
- Crosslinker Stock Solution Preparation:
 - Immediately before use, allow the vial of **NHS-PEG1-SS-PEG1-NHS** to equilibrate to room temperature to prevent moisture condensation.[16]
 - Prepare a 10 mM stock solution by dissolving the required amount of the crosslinker in anhydrous DMSO.[16]
- Crosslinking Reaction:
 - Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein mixture. [16] The final DMSO concentration should not exceed 10% to avoid protein denaturation. [6]
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[16] The optimal time may require adjustment.

- Quenching the Reaction:
 - Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 μ L of 1 M Tris per 1 mL of reaction volume).[16]
 - Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.[16]
- Purification:
 - Remove excess crosslinker and quenching reagents by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[6]
- Analysis:
 - Analyze the crosslinked product using SDS-PAGE. A successful crosslink will result in a new band corresponding to the molecular weight of the Protein A-Protein B conjugate. Further analysis can be performed by size-exclusion chromatography (SEC) or mass spectrometry.

Protocol 2: Cleavage of Disulfide Linkage

This protocol describes how to reverse the crosslink and separate the conjugated proteins.

Materials:

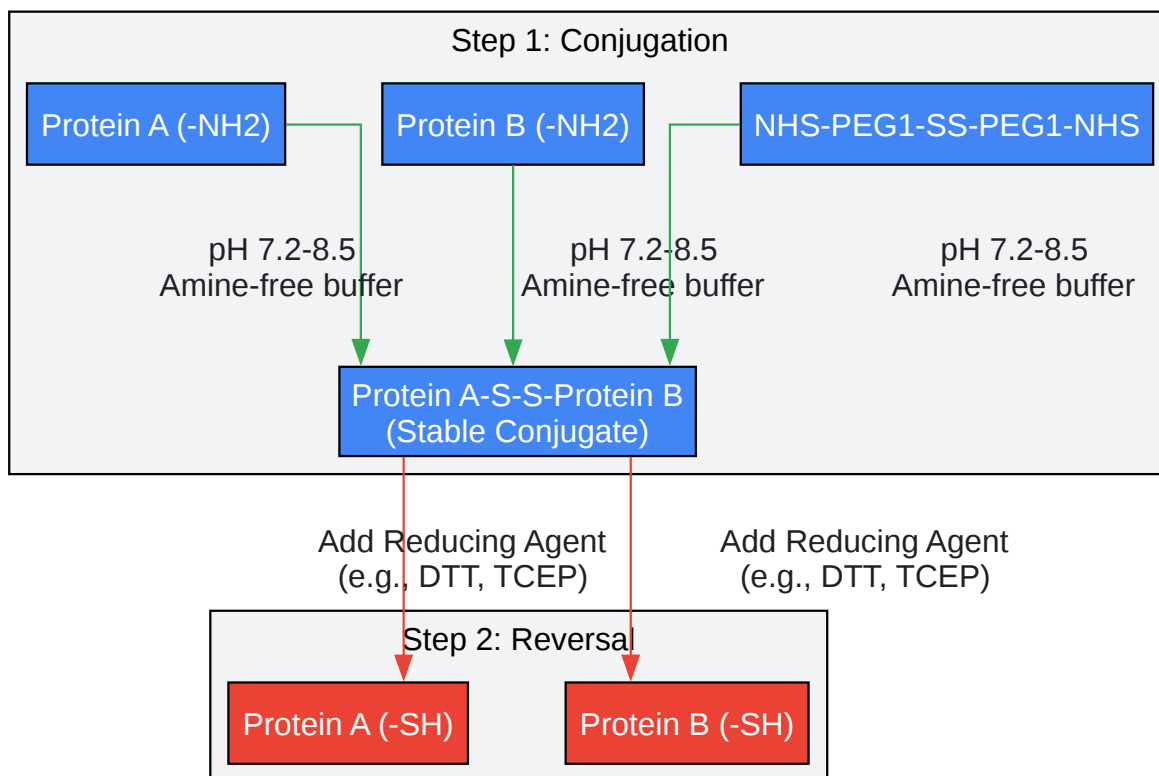
- Crosslinked protein conjugate from Protocol 1
- Reducing Agent: 500 mM DTT or 100 mM TCEP stock solution
- SDS-PAGE loading buffer (with and without a reducing agent for comparison)

Procedure:

- Sample Preparation:
 - Aliquot the purified crosslinked protein conjugate into two tubes.
- Cleavage Reaction:

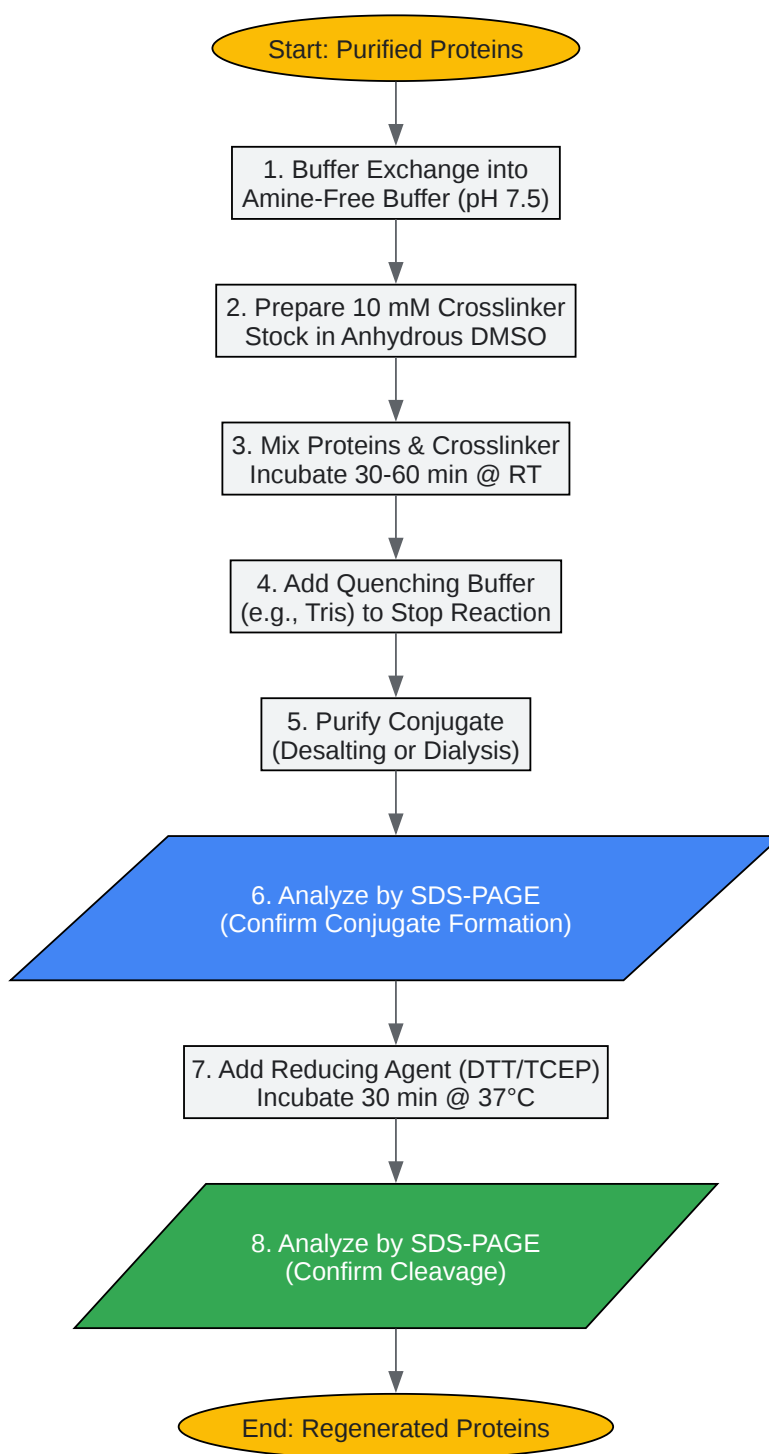
- To one tube, add the reducing agent stock solution to a final concentration of 20-50 mM DTT or 1-10 mM TCEP.[\[11\]](#)
- Incubate the sample at 37°C for 30 minutes.
- The second tube will serve as the non-reduced control.
- Analysis:
 - Add SDS-PAGE loading buffer to both the reduced and non-reduced samples.
 - Run both samples on an SDS-PAGE gel.
 - Expected Result: The non-reduced sample should show a high-molecular-weight band corresponding to the crosslinked conjugate. The reduced sample should show the disappearance of this band and the appearance of bands corresponding to the individual Protein A and Protein B.

Visualizations



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Caption: Reaction mechanism of reversible protein crosslinking.



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Caption: Experimental workflow for crosslinking and cleavage.

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